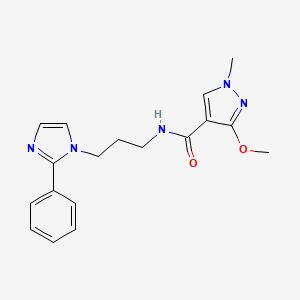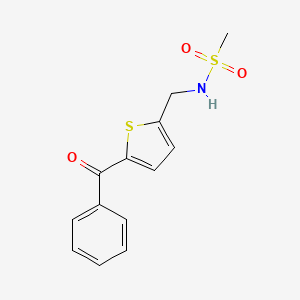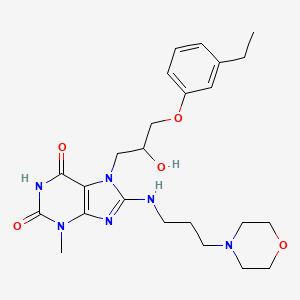![molecular formula C25H22Cl2N2S B2382711 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-05-3](/img/structure/B2382711.png)
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole, commonly referred to as DCBSI, is a synthetic molecule that has been used in a variety of scientific research applications. DCBSI has a wide range of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments. In
科学的研究の応用
DCBSI has been used in a variety of scientific research applications, including the study of the effects of endocrine disruptors on the reproductive system, the study of the mechanisms of action of anti-inflammatory drugs, and the study of the effects of environmental pollutants on the immune system. Additionally, DCBSI has been used in the development of novel drugs, as well as in the study of the mechanisms of action of existing drugs.
作用機序
The mechanism of action of DCBSI is not fully understood, but it is believed to involve the binding of DCBSI to a variety of receptors in the body, such as the estrogen receptor and the androgen receptor. DCBSI has been shown to interact with a variety of other proteins and enzymes, including cytochrome P450 enzymes, and is believed to play a role in modulating the activity of these proteins and enzymes.
Biochemical and Physiological Effects
DCBSI has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, DCBSI has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, DCBSI has been shown to have a variety of endocrine-disrupting effects, including the stimulation of estrogen production and the inhibition of androgen production.
実験室実験の利点と制限
The primary advantage of using DCBSI in laboratory experiments is that it is a relatively safe and non-toxic molecule. Additionally, DCBSI is relatively easy to synthesize and is relatively inexpensive. The primary limitation of using DCBSI in laboratory experiments is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects.
将来の方向性
There are a variety of potential future directions for the use of DCBSI in scientific research. One potential future direction is to explore the effects of DCBSI on other receptors, such as the glucocorticoid receptor and the progesterone receptor. Additionally, further research is needed to explore the potential therapeutic applications of DCBSI, such as its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research is needed to explore the potential environmental effects of DCBSI, such as its potential to disrupt the endocrine system of wildlife. Finally, further research is needed to explore the potential interactions of DCBSI with other molecules, such as hormones and drugs.
合成法
DCBSI is synthesized by a two-step process that involves the reaction of 3,4-dichlorobenzylsulfanyl chloride with 4,5-diphenyl-1-propyl-1H-imidazole in the presence of anhydrous potassium carbonate. The reaction is carried out in an ethyl acetate solvent at room temperature, and the resulting product is purified by column chromatography.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)30-17-18-13-14-21(26)22(27)16-18/h3-14,16H,2,15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKCDTIKASBJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)

![1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2382637.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)

![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)